1,2-Dibromo-1-chloro-1-fluoroethane

説明

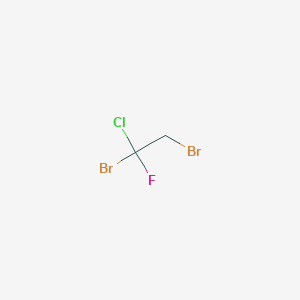

1,2-Dibromo-1-chloro-1-fluoroethane is an organohalogen compound with the molecular formula C2H2Br2ClF. It is a colorless liquid at room temperature and is known for its high reactivity due to the presence of multiple halogen atoms. This compound is used in various chemical reactions and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1-chloro-1-fluoroethane can be synthesized through the halogenation of ethylene derivatives. One common method involves the addition of bromine and chlorine to fluoroethylene under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective addition of halogens.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation processes. Ethylene is reacted with bromine and chlorine gases in the presence of a catalyst. The reaction is conducted in a closed system to prevent the release of toxic halogen gases. The product is then purified through distillation to obtain the desired compound with high purity.

化学反応の分析

Types of Reactions: 1,2-Dibromo-1-chloro-1-fluoroethane undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

Elimination Reactions: Strong bases like potassium hydroxide or sodium ethoxide are used to induce elimination reactions.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed:

Substitution Reactions: Products include substituted ethane derivatives with different functional groups.

Elimination Reactions: Alkenes such as fluoroethylene or chloroethylene are formed.

Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound are produced.

科学的研究の応用

Organic Synthesis

One of the primary applications of 1,2-dibromo-1-chloro-1-fluoroethane is in organic synthesis as an intermediate. It serves as a precursor for the production of various fluorinated compounds, which are essential in pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions to yield other halogenated products .

Environmental Studies

In environmental chemistry, this compound is studied for its potential impact on atmospheric chemistry and as a model compound for understanding the behavior of halogenated hydrocarbons in the environment. Its stability and reactivity make it a candidate for studying degradation pathways and the formation of secondary pollutants .

Biochemical Applications

This compound has been investigated for its biological activity. Research indicates that halogenated compounds can exhibit antimicrobial properties. Studies have shown that this compound may affect microbial growth, making it relevant in developing new antimicrobial agents .

Case Study 1: Synthesis of Fluorinated Compounds

A study published in a chemical journal detailed the use of this compound in synthesizing fluorinated ethylene derivatives. The researchers demonstrated that by treating this compound with various nucleophiles, they could produce a range of fluorinated products with potential applications in medicinal chemistry .

Case Study 2: Environmental Impact Assessment

In another case study focusing on environmental impact, researchers assessed the degradation rates of this compound under different environmental conditions. The findings indicated that while the compound is relatively stable in anaerobic conditions, it undergoes significant degradation when exposed to UV light, highlighting its potential as an environmental pollutant .

作用機序

The mechanism of action of 1,2-Dibromo-1-chloro-1-fluoroethane involves its reactivity with nucleophiles and electrophiles. The presence of multiple halogen atoms makes it highly reactive, allowing it to participate in various chemical reactions. The compound can interact with biological molecules, potentially affecting cellular processes and pathways. Its exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and proteins in biological systems.

類似化合物との比較

1,2-Dibromo-1-fluoroethane: Similar in structure but lacks the chlorine atom.

1,2-Dibromo-1,1,1-trifluoroethane: Contains additional fluorine atoms, making it more fluorinated.

1,2-Dibromo-1-chloroethane: Lacks the fluorine atom, making it less reactive in certain reactions.

Uniqueness: 1,2-Dibromo-1-chloro-1-fluoroethane is unique due to the presence of three different halogen atoms, which imparts distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and industrial applications where specific halogenation patterns are required.

生物活性

1,2-Dibromo-1-chloro-1-fluoroethane, commonly referred to as DBF, is a halogenated organic compound with significant applications in various fields, including refrigeration and as an intermediate in chemical synthesis. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

- Molecular Formula : C₂H₂Br₂ClF

- Molecular Weight : 276.28 g/mol

- CAS Number : 243139-69-7

- Boiling Point : 134–136 °C

- Melting Point : -40.6 °C

Toxicological Profile

The toxicological data for this compound is limited but indicates several potential health risks:

- Irritation : The compound may cause mild irritation to the eyes and skin upon contact.

- Narcotic Effects : At high concentrations, it may exhibit narcotic effects, potentially leading to central nervous system depression.

- Cardiac Sensitization : Overexposure can sensitize the heart to epinephrine, increasing the risk of arrhythmias .

In Vitro Studies

Research has shown that halogenated compounds like DBF can affect cellular processes. While specific studies on DBF are scarce, related compounds have demonstrated:

- Cytotoxicity : Halogenated hydrocarbons often exhibit cytotoxic effects in various cell lines. For instance, studies on similar brominated compounds have shown significant cell death at elevated concentrations.

Environmental Impact

DBF's persistence in the environment raises concerns regarding its ecological effects. It has been detected in biogas systems and other environmental matrices, indicating potential bioaccumulation and long-term ecological consequences .

Case Study 1: Occupational Exposure

A study conducted among workers in facilities using DBF highlighted symptoms of respiratory irritation and neurological effects consistent with exposure to halogenated hydrocarbons. This underscores the importance of monitoring exposure levels and implementing safety measures in occupational settings.

Case Study 2: Ecotoxicological Assessment

An ecotoxicological assessment revealed that DBF could adversely affect aquatic organisms. Tests indicated that exposure to DBF at concentrations as low as 10 ppm led to reduced growth rates in fish species, suggesting significant ecological risks associated with its release into water bodies .

Risk Management Levels

According to various regulatory bodies, risk management levels for halogenated compounds like DBF are crucial for protecting human health and the environment. The following table summarizes recommended exposure limits:

| Compound | Risk Level (ppm) | Health Effects |

|---|---|---|

| This compound | 500 | Mild irritation; potential narcotic effects |

| Related brominated compounds | Varies | Cytotoxicity; cardiac sensitization |

特性

IUPAC Name |

1,2-dibromo-1-chloro-1-fluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2ClF/c3-1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOJBBYSXFXRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371394 | |

| Record name | 1,2-dibromo-1-chloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243139-69-7 | |

| Record name | 1,2-dibromo-1-chloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。